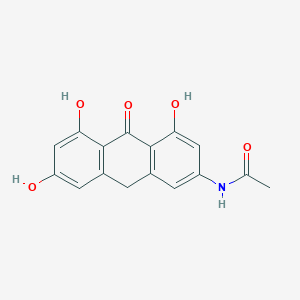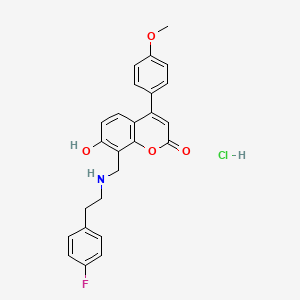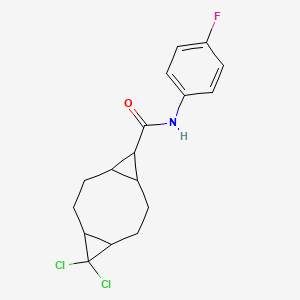![molecular formula C20H23F3N2O B12620049 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 918479-95-5](/img/structure/B12620049.png)
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a trifluoromethoxyphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with 2-phenylethyl bromide under basic conditions to form 1-(2-Phenylethyl)piperazine. This intermediate is then reacted with 3-(trifluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form trifluoromethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Trifluoromethyl derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
Applications De Recherche Scientifique
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to aromatic residues in the target, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Phenylethyl)piperazine: Lacks the trifluoromethoxyphenylmethyl group, resulting in different chemical and biological properties.
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperazine: Lacks the phenylethyl group, affecting its binding affinity and specificity.
1-(2-Phenylethyl)-4-methylpiperazine: Substitutes the trifluoromethoxyphenylmethyl group with a methyl group, altering its reactivity and applications.
Uniqueness
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of both the phenylethyl and trifluoromethoxyphenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
918479-95-5 |
|---|---|
Formule moléculaire |
C20H23F3N2O |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
1-(2-phenylethyl)-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H23F3N2O/c21-20(22,23)26-19-8-4-7-18(15-19)16-25-13-11-24(12-14-25)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2 |
Clé InChI |
ZEMMOHUJXSCBCP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Methoxyethoxy)phenyl]-3-azabicyclo[3.1.0]hexane](/img/structure/B12619973.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)

![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)


![1-{[4-(Methylselanyl)butyl]sulfanyl}hexane](/img/structure/B12620029.png)
![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)

![N-[4-(Benzyloxy)phenyl]-N~2~-(2-hydroxyethyl)glycinamide](/img/structure/B12620048.png)

![Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12620057.png)
